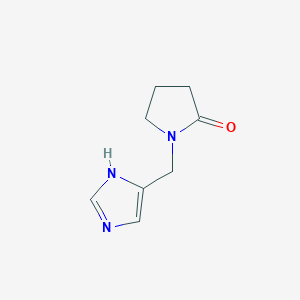
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one is a compound that combines the structural features of both imidazole and pyrrolidinone Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidinone is a five-membered lactam
Preparation Methods
The synthesis of 1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one typically involves the formation of the imidazole ring followed by its attachment to the pyrrolidinone moiety. One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then coupled with pyrrolidinone derivatives . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form reduced imidazole derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include mild temperatures and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological target and the context of its use.
Comparison with Similar Compounds
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone moiety but differ in their substituents, affecting their physical and chemical properties.
The uniqueness of this compound lies in its combination of both imidazole and pyrrolidinone structures, which can confer unique properties and applications compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11N3O/c12-8-2-1-3-11(8)5-7-4-9-6-10-7/h4,6H,1-3,5H2,(H,9,10) |
InChI Key |
UTHZLHOLYJLZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



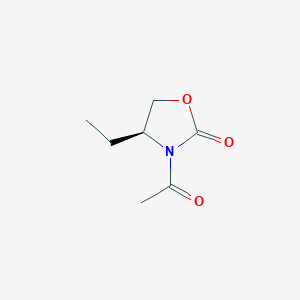
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)

![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
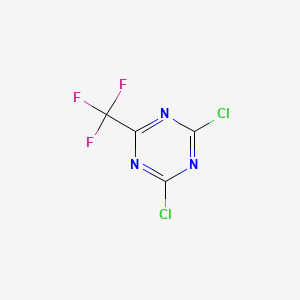
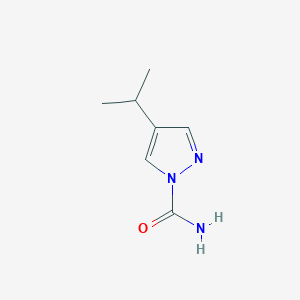
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)


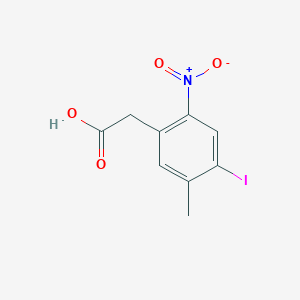
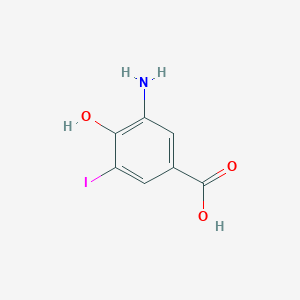

![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)
